N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. The compound features a tetrazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This compound's structure incorporates both aromatic and aliphatic components, suggesting a complex interaction profile with biological targets.
The compound can be synthesized through various organic reactions, often involving multi-step synthetic routes that include the formation of the tetrazole ring and subsequent coupling reactions to yield the final product.
N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is classified as an organic compound and falls under the category of benzamides and tetrazoles. Its molecular formula is , with a molecular weight of approximately 302.34 g/mol.
The synthesis of N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves the following steps:
The reaction conditions often involve controlling temperature and pH to optimize yields and minimize by-products. Common solvents include dimethylformamide and dichloromethane, which facilitate solubility and reaction kinetics.
The molecular structure of N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide exhibits several functional groups:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.34 g/mol |
| IUPAC Name | N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions:
The specific reagents and conditions used will dictate the nature of the products formed during these reactions. For example, oxidation reactions may lead to products with enhanced biological activity.
The mechanism of action for N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets within biological systems. The tetrazole moiety may facilitate binding to enzymes or receptors, modulating their activity and leading to various pharmacological effects. Research indicates that compounds with similar structures often exhibit significant interactions with biological pathways related to cancer and microbial resistance.
The physical properties of N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide include:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
| Melting Point | Specific data not available |
N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific applications:
This compound represents a promising area of research due to its complex structure and potential for diverse applications in both medicinal and material sciences.
The synthesis of N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide employs a convergent strategy involving two primary intermediates: the tetrazole-containing benzoic acid derivative and the 4-methoxybenzylamine component. The tetrazole ring is constructed via a [3+2] cycloaddition reaction between 4-cyanobenzoic acid and sodium azide, catalyzed by Lewis acids (e.g., InCl₃) under reflux conditions. This yields 4-(2H-tetrazol-5-yl)benzoic acid, which is subsequently alkylated with 2-bromopropane to introduce the isopropyl group at the N-2 position of the tetrazole ring . The resulting 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid is then activated as an acid chloride (using thionyl chloride) or coupled directly with 4-methoxybenzylamine using carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
Critical parameters for optimizing yield and purity include:
Table 1: Optimization of Tetrazole Cyclization
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| None | EtOH/H₂O | 120 | <5 |
| InCl₃ (10 mol%) | EtOH/H₂O | 30 | 75 |
| InCl₃ (20 mol%) | EtOH/H₂O | 20 | 95 |
| Na₂CO₃ | EtOH/H₂O | 60 | 40 |
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Structural validation employs:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: